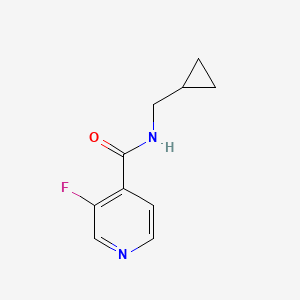

N-(cyclopropylmethyl)-3-fluoroisonicotinamide

Description

Properties

IUPAC Name |

N-(cyclopropylmethyl)-3-fluoropyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-9-6-12-4-3-8(9)10(14)13-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOWZZZUTLYFME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=C(C=NC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-3-fluoroisonicotinamide typically involves the reaction of 3-fluoroisonicotinic acid with cyclopropylmethylamine. The process can be carried out under mild conditions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-3-fluoroisonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the amide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties .

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-3-fluoroisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several agrochemicals and pharmacologically active molecules (Table 1). Key analogs include:

Key Observations:

- Fluorine vs. Chlorine Substituents: The 3-fluoro group in the target compound likely enhances lipophilicity and metabolic stability compared to chlorinated analogs like 3-chloro-N-phenyl-phthalimide.

- Cyclopropane Positioning : In cyprofuram, the cyclopropane is part of the carboxamide backbone, whereas in N-(cyclopropylmethyl)-3-fluoroisonicotinamide, it is appended to the amide nitrogen. This distinction may alter binding kinetics due to differences in spatial orientation and electronic effects .

- Amide Linker Variations : Flutolanil’s benzamide scaffold with a trifluoromethyl group highlights the role of electron-withdrawing groups in agrochemical activity, suggesting that the target compound’s fluoro-substituted pyridine could similarly enhance pesticidal or pharmacological efficacy .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The cyclopropane and fluorine substituents likely increase logP compared to non-fluorinated amides, improving membrane permeability.

- Metabolic Stability : Fluorine’s resistance to oxidative metabolism may prolong half-life relative to cyprofuram’s chlorophenyl group, which is prone to dehalogenation .

- Solubility : The pyridine ring’s polarity may counterbalance the lipophilicity of the cyclopropane, yielding moderate aqueous solubility, akin to flutolanil’s trifluoromethylbenzamide .

Biological Activity

N-(Cyclopropylmethyl)-3-fluoroisonicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropylmethyl group and a fluorine atom attached to the isonicotinamide structure. The presence of these functional groups contributes to its biological activity, potentially influencing its interaction with biological targets.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of isonicotinamide compounds exhibit significant anticancer properties. For instance, certain analogs demonstrated effective inhibition of cell proliferation in human cancer cell lines, including U937 (a human myeloid leukemia cell line) and others .

- Insecticidal Activity : Research indicates that this compound derivatives exhibit notable insecticidal effects. One study reported a mortality rate of 97.67% against Plutella xylostella at a concentration of 1 mg/L, showcasing its potential as an agricultural pesticide .

Anticancer Studies

A series of studies have focused on the anticancer potential of this compound and its analogs:

- Study 1 : A compound derived from this compound was tested against various cancer cell lines, showing significant inhibition of proliferation. The mechanism was attributed to the induction of apoptosis in cancer cells, which was confirmed through flow cytometry assays .

- Study 2 : In vivo studies using mouse models demonstrated that treatment with this compound led to reduced tumor growth rates compared to control groups. The study highlighted the compound's ability to modulate signaling pathways associated with cancer progression .

Insecticidal Activity Studies

- Study 1 : The insecticidal properties were evaluated against Spodoptera frugiperda and Plutella xylostella. The compound exhibited moderate activity against Spodoptera frugiperda, further supporting its potential use in pest control applications .

Data Tables

The following tables summarize key findings from various studies on the biological activities of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.